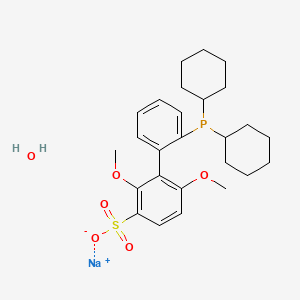

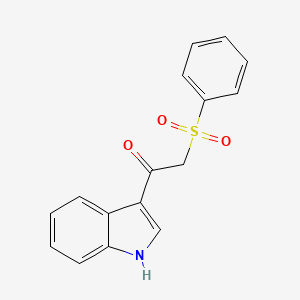

1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone” is a chemical compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring .

Synthesis Analysis

The synthesis of “1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone” involves a series of chemical reactions. One method involves a sequential C–H allenylation/annulation starting from easily available N-methoxycarbamoyl indoles and propargyl alcohols . Another method involves a direct nucleophilic substitution reaction of a secondary α-carbonyl-substituted hydroxyl group .Molecular Structure Analysis

The molecular structure of “1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone” is characterized by a sulfonyl-bound phenyl ring forming a dihedral angle with the indole ring system . The molecular structure is stabilized by intramolecular C—H…O hydrogen bonds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone” include a sequential C–H allenylation/annulation and a direct nucleophilic substitution reaction of a secondary α-carbonyl-substituted hydroxyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone” include its molecular structure, melting point, boiling point, density, molecular formula, and molecular weight .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Chalcone Derivatives as Anti-inflammatory Agents

A series of derivatives of 1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone were synthesized and evaluated for their anti-inflammatory activity. This research used a rat hind paw edema model to test the compounds' effectiveness (Rehman, Saini, & Kumar, 2022).

Novel 1H-Indole Derivatives with Antibacterial and Antifungal Activity

Another study synthesized new 1H-Indole derivatives from 1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone. These compounds exhibited significant antibacterial and antifungal activities, tested against organisms like Aspergillus niger, Candida albicans, Bacillus subtilis, and Escherichia coli (Anonymous, 2020).

Synthesis and Chemical Characterization

Synthesis of Novel N-Arylsulfonyl-3-(2-yl-ethanone)-6-methylindole Derivatives

A study focused on synthesizing derivatives as inhibitors of HIV-1 replication, demonstrating promising activity against HIV-1 replication with minimal cytotoxicity (Che et al., 2015).

Synthesis of Diarylpyrazoles Containing a Phenylsulphone

This research synthesized chalcone-based diarylpyrazoles containing a phenylsulphone moiety and evaluated their anti-inflammatory activity. Molecular docking studies were also performed (Nassar et al., 2011).

Anticonvulsant Evaluation of Clubbed Indole-1,2,4-triazine Derivatives

Indole derivatives were synthesized and evaluated as prospective anticonvulsant agents, with specific derivatives showing significant activity in tests (Ahuja & Siddiqui, 2014).

Biological Characterization and Application

- Novel Indole-Based 1,3,4-Oxadiazoles with Antimicrobial Activity: This study synthesized novel indole-based 1,3,4-oxadiazoles, highlighting their potential in antimicrobial activities (Nagarapu & Pingili, 2014).

Orientations Futures

The synthesis of “1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone” and similar indole derivatives is a topic of ongoing research, with potential applications in the development of new drugs . The efficient synthesis of these compounds could improve the efficiency of drug production and increase the range of potential indole-based pharmaceuticals .

Propriétés

IUPAC Name |

2-(benzenesulfonyl)-1-(1H-indol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO3S/c18-16(11-21(19,20)12-6-2-1-3-7-12)14-10-17-15-9-5-4-8-13(14)15/h1-10,17H,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDHHPXSHNAKNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)CC(=O)C2=CNC3=CC=CC=C32 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30635869 |

Source

|

| Record name | 2-(Benzenesulfonyl)-1-(1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Indol-3-yl)-2-(phenylsulfonyl)ethanone | |

CAS RN |

292855-52-8 |

Source

|

| Record name | 2-(Benzenesulfonyl)-1-(1H-indol-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30635869 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.